4-Ethyl-3-octanol
Overview
Description
Synthesis Analysis
The synthesis of chemical compounds related to 4-Ethyl-3-octanol involves several innovative methods, including reactions of 4-oxoalkanoic acids to form bicyclic lactams and dimerization processes under specific conditions (Wedler et al., 1992). Another method includes the synthesis of conducting polymers from octanoic acid derivatives through electrochemical homopolymerization, showcasing the versatility of 4-Ethyl-3-octanol related structures in polymer science (Camurlu et al., 2005).
Molecular Structure Analysis
Investigations into the molecular structure of compounds similar to 4-Ethyl-3-octanol include X-ray crystal analysis and studies on hydrogen bond-directed assembly of silsesquioxanes cubes. These studies provide insights into the three-dimensional conformation of these molecules and their potential for forming ordered hybrid networks (Voisin et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Ethyl-3-octanol related compounds include the study of hydrogen bond influences on the Debye process of similar alcohols under high pressures. These findings are crucial for understanding the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).
Physical Properties Analysis
The physical properties of 4-Ethyl-3-octanol and its derivatives have been explored through various experimental techniques, including spectroelectrochemistry analysis, to understand their electronic transitions and potential for color changes in electrochromic materials (Camurlu et al., 2005).
Chemical Properties Analysis
Chemical properties analysis of 4-Ethyl-3-octanol related compounds focuses on their reactivity and potential applications in material science, such as the synthesis and mesomorphic behavior of liquid crystal polymers. These studies reveal the complex behavior of these materials and their applications in advanced technologies (Percec & Lee, 1991).
Scientific Research Applications
Chemical Synthesis and Catalysis : 4-Ethyl-3-octanol is used in chemical synthesis processes. For example, S-ethyl thiooctanoate, a related compound, has been shown to effectively displace equilibrium towards esterification in secondary alcohol resolution, yielding high enantiomeric excesses and efficient conversion to esterified alcohols (Frykman, Öhrner, Norin, & Hult, 1993).
Polymer Science : In polymer science, 4-Ethyl-3-octanol is used in synthesizing specific polymers. Conducting polymers of octanoic acid 2-thiophen-3-yl-ethyl ester, which is structurally related to 4-Ethyl-3-octanol, exhibit promising electrochromic properties, allowing for color changes between yellow and blue with reasonable switching times (Camurlu, Çırpan, & Toppare, 2005).
Pharmaceutical Research : In the pharmaceutical field, derivatives of 4-Ethyl-3-octanol have been studied. For instance, ethyl 4-oxoalkanoates, similar in structure, react with amines to form bicyclic lactams and heterocycles, contributing to the development of new pharmaceutical compounds (Wedler, Schick, Scharfenberg-Pfeiffer, & Reck, 1992).
Environmental Science and Biofuels : 4-Ethyl-3-octanol and its analogs have applications in environmental science and biofuels. For example, ethyl levulinate, a compound related to 4-Ethyl-3-octanol, shows specific combustion kinetics that make it suitable as a gasoline fuel component (Ghosh et al., 2018).
Material Science : In material science, the properties of 4-Ethyl-3-octanol and similar compounds are studied for various applications. For instance, the adsorption properties of 4-octanol at interfaces are of interest due to their impact on material properties (Sagert & Quinn, 1985).
Food and Flavor Industry : Compounds structurally similar to 4-Ethyl-3-octanol are used in the food and flavor industry for their specific aroma and taste properties.
Medical Applications : Interestingly, 1-octanol, a compound structurally related to 4-Ethyl-3-octanol, has been studied for its potential therapeutic effects in treating essential tremor, demonstrating its versatility in different fields of research (Bushara et al., 2004).
properties
IUPAC Name |
4-ethyloctan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-7-8-9(5-2)10(11)6-3/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSHGJKAEKIELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941565 | |
Record name | 4-Ethyloctan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-octanol | |
CAS RN |
19781-26-1 | |
Record name | 4-Ethyl-3-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19781-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-3-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyloctan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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